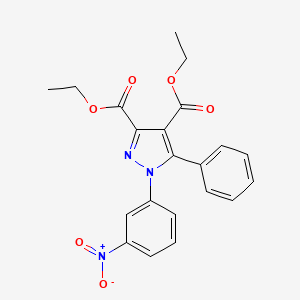
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester: is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group at the first position, a phenyl group at the fifth position, and diethyl ester groups at the carboxylic acid positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenyl and Nitrophenyl Groups: The phenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions. This involves the reaction of the pyrazole ring with phenyl and nitrophenyl halides in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Amide derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester involves its interaction with specific molecular targets. The nitrophenyl and phenyl groups can interact with hydrophobic pockets in proteins, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-nitrophenyl)-5-phenyl-, Diethyl Ester: Similar structure but with the nitrophenyl group at the fourth position.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-(4-methylphenyl)-, Diethyl Ester: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester is unique due to the specific positioning of the nitrophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the diethyl ester groups also provides opportunities for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
96722-70-2 |
|---|---|
Molekularformel |
C21H19N3O6 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
diethyl 1-(3-nitrophenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H19N3O6/c1-3-29-20(25)17-18(21(26)30-4-2)22-23(19(17)14-9-6-5-7-10-14)15-11-8-12-16(13-15)24(27)28/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
HSOKPOHABLFBIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


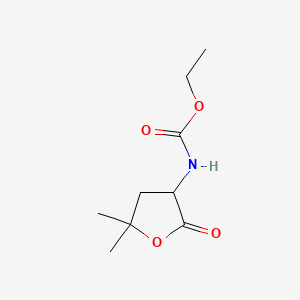
![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)

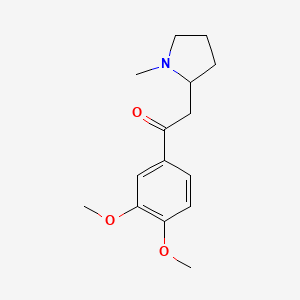

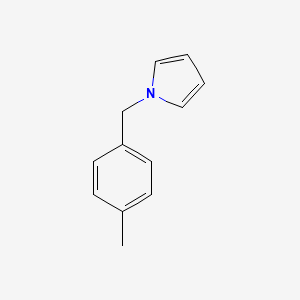
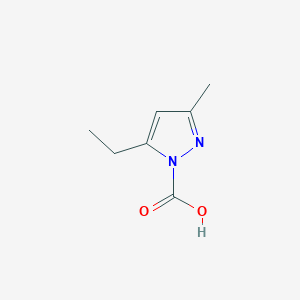
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
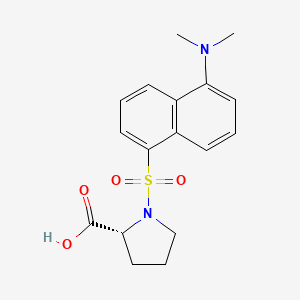
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

